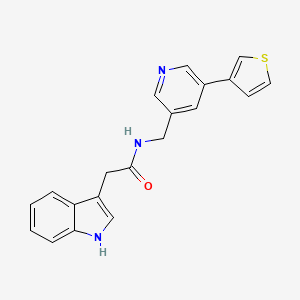

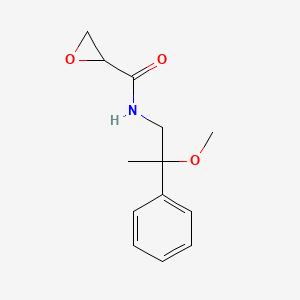

2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(1H-indol-3-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a chemically synthesized molecule that appears to be designed for biological activity, potentially as a pharmaceutical agent. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their biological activities. For instance, the first paper discusses a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists . The second paper focuses on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives with antioxidant properties . These studies suggest that modifications to the indole and acetamide moieties can significantly impact the biological activity of these compounds.

Synthesis Analysis

The synthesis of related compounds involves the condensation of different moieties to create a final product with the desired biological activity. In the case of the opioid kappa agonists, various substituents were introduced at specific positions to optimize activity . Similarly, the antioxidant compounds were synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . These methods indicate that the synthesis of this compound would likely involve multi-step reactions, including condensation, to incorporate the indole, thiophene, and pyridine rings into the final structure.

Molecular Structure Analysis

The molecular structure of compounds plays a crucial role in their biological activity. The presence of an indole moiety is common in many biologically active compounds, and its interactions with biological targets can be influenced by the substitution pattern on the indole ring . The thiophene and pyridine rings present in the compound of interest suggest potential for increased molecular stability and specific interactions with biological targets due to their aromatic nature and heteroatoms.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of amide bonds and the introduction of various substituents to the core structure. The reactivity of the indole and acetamide groups is essential for the formation of the final compounds, as seen in the antioxidant activity study . The chemical reactions for synthesizing the compound of interest would likely be sensitive to the conditions used, such as temperature, solvents, and catalysts, to ensure the correct formation of bonds and preservation of functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. The indole ring system is known for its stability and ability to participate in π-π interactions, which can influence solubility and binding to biological targets . The presence of a thiophene ring could contribute to the compound's lipophilicity, potentially affecting its ability to cross cell membranes. The pyridine ring could introduce basicity to the molecule, influencing its solubility and protonation state at physiological pH. These properties are crucial for the compound's bioavailability and overall pharmacokinetic profile.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has focused on synthesizing various indole and pyridine derivatives due to their significant biological activities. For example, the study by Attaby et al. (2007) explores the synthesis and reactions of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives, highlighting the synthetic routes and potential reactivity of such compounds Attaby, Ramla, & Gouda, 2007.

Biological Activities

Indole and pyridine derivatives have been extensively studied for their antiallergic, antimicrobial, and antitumor properties. Menciu et al. (1999) investigated a series of N-(pyridin-4-yl)-(indol-3-yl)acetamides for their antiallergic potential, identifying compounds with significant activity in histamine release assays Menciu et al., 1999. Similarly, Anekal and Biradar (2012) conducted comparative studies on the synthesis of novel indole derivatives and evaluated their antimicrobial activities, demonstrating the relevance of such compounds in addressing microbial resistance Anekal & Biradar, 2012.

Propiedades

IUPAC Name |

2-(1H-indol-3-yl)-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(8-17-12-22-19-4-2-1-3-18(17)19)23-10-14-7-16(11-21-9-14)15-5-6-25-13-15/h1-7,9,11-13,22H,8,10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZNIQUTSYCKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]benzonitrile](/img/structure/B3020567.png)

![1-(2-Hydroxy-4-methylsulfanylbutyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3020572.png)

![methyl 2-[[(Z)-3-(butylamino)-2-cyano-3-oxoprop-1-enyl]amino]-4,5-dimethoxybenzoate](/img/structure/B3020574.png)

![N-(2-methoxyphenyl)-1-[6-(2-thienyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B3020581.png)

![N-cyclopropyl-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B3020582.png)

![N-(3,4-difluorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B3020584.png)

![N-{[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-L-alanine](/img/no-structure.png)